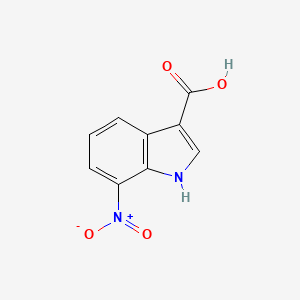

7-Nitro-1h-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1360891-19-5 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.157 |

IUPAC Name |

7-nitro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-4-10-8-5(6)2-1-3-7(8)11(14)15/h1-4,10H,(H,12,13) |

InChI Key |

NNSQOHAERZEHOS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)O |

Synonyms |

7-nitro-1H-indole-3-carboxylic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 7 Nitro 1h Indole 3 Carboxylic Acid and Its Precursors

Strategies for the Construction of the Indole (B1671886) Core with 7-Nitration and 3-Carboxylation

The assembly of the 7-nitro-1H-indole-3-carboxylic acid framework necessitates careful control over the introduction of both the nitro and carboxylic acid groups onto the indole core.

Regioselective Nitration Approaches to Indole and Its Derivatives

Achieving nitration at the C7 position of the indole ring is a non-trivial task due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors electrophilic substitution at C3. However, several strategies have been developed to direct nitration to the benzene (B151609) portion of the indole, including the C7 position.

One approach involves the use of directing groups. For instance, the functionalization of the indole nitrogen with a suitable protecting or directing group can influence the regioselectivity of nitration. While direct nitration of unsubstituted indole often leads to a mixture of products with a significant portion of 3-nitroindole, strategic blocking of more reactive sites can facilitate substitution on the benzene ring. rsc.orgnih.gov

Another effective method is to perform the nitration on an indoline (B122111) precursor, where the aromaticity of the pyrrole ring is removed. This is followed by a subsequent re-aromatization step. This reduction-functionalization-oxidation sequence can provide access to C7-functionalized indoles that are otherwise difficult to obtain. researchgate.net The choice of nitrating agent is also crucial; reagents such as trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, have been employed for the regioselective nitration of indoles under non-acidic conditions. rsc.orgnih.gov

Challenges remain, particularly with electron-deficient indoles. For example, the synthesis of a 7-nitroindole (B1294693) via a Heck cyclization strategy was reported to be problematic due to incomplete aromatization of the 7-nitrodihydroindole intermediate. researchgate.net

Direct Carboxylation Methods at the C3 Position of Indoles

The C3 position of indole is the most nucleophilic and readily undergoes electrophilic substitution. However, direct carboxylation requires the generation of a C3-indolyl anion or an equivalent to react with an electrophilic carbon dioxide source.

Recent advancements have demonstrated the direct C2 carboxylation of 3-substituted indoles using a combined Brønsted base system of LiO-tBu, CsF, and 18-crown-6 (B118740) under a CO2 atmosphere. elsevierpure.comresearchgate.net While this method focuses on C2, it highlights the potential for direct C-H carboxylation on the indole nucleus. For C3 carboxylation, an alternative strategy often involves the formylation of the C3 position followed by oxidation. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of indoles, which can then be oxidized to the corresponding carboxylic acid. researchgate.net

Another approach is the direct C3 alkylation of indoles, which can be achieved using a B(C6F5)3 catalyst with amine-derived alkylating agents. acs.org While not a direct carboxylation, this methodology showcases the ability to form C-C bonds at the C3 position, which could be a stepping stone to the carboxylic acid functionality.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For example, a suitably substituted ortho-nitrophenyl precursor could be coupled with a three-carbon synthon that already contains the carboxylic acid or a precursor group.

A divergent synthesis would start from a common intermediate that is then elaborated into the final target molecule. For instance, a 7-nitroindole could be synthesized first, followed by the introduction of the carboxylic acid group at the C3 position. Alternatively, indole-3-carboxylic acid could be subjected to a regioselective nitration at the C7 position. Given the challenges of C7 nitration on an existing indole core, the former divergent approach is often more feasible.

Domino and Cascade Reactions in this compound Synthesis

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound by forming multiple bonds in a single operation.

A domino aza-Michael/SNAr-heteroaromatization route has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylate esters. mdpi.com This strategy involves the reaction of an acrylate (B77674) with a primary amine, initiating a sequence of intramolecular reactions to form the indole ring. While this specific example leads to C5 substitution, the underlying principle could potentially be adapted for the synthesis of C7-substituted analogues.

Another example is a [3+2] cyclization strategy to produce 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This method involves the reaction of an imine with an anion derived from a substituted phenylacetate. The reaction proceeds through an initial addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indole ring. The initial indoline formed undergoes spontaneous air oxidation to the aromatic indole. This approach demonstrates the power of domino reactions in constructing the indole scaffold with control over substitution at various positions.

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

The successful synthesis of this compound heavily relies on the availability of appropriately functionalized precursors and the efficient interconversion of functional groups.

Synthesis of Ortho-Substituted Nitroarenes and Phenylhydrazines

The synthesis of ortho-substituted nitroarenes is a critical step in many indole syntheses, including the Fischer, Reissert, and Bartoli indole syntheses. For the target molecule, an ortho-substituted nitrophenyl precursor would be a key starting material. For example, the synthesis of 4-nitroindole (B16737) can be achieved via a Reissert-type synthesis starting from ethyl N-(2-methyl-3-nitrophenyl)formimidate. orgsyn.org

The synthesis of these precursors often involves standard aromatic chemistry, such as the nitration of a substituted benzene derivative. The resulting ortho-substituted nitroarene can then be converted into a variety of useful intermediates. For example, reduction of the nitro group can yield an ortho-substituted aniline, which can then be diazotized and converted to a phenylhydrazine, a key component in the Fischer indole synthesis.

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, and substitution. fiveable.meub.eduimperial.ac.uk For instance, an aldehyde can be oxidized to a carboxylic acid, and a nitro group can be reduced to an amine. These transformations are essential for manipulating the functionality of precursors to arrive at the desired final product.

| Precursor Type | Synthetic Method | Key Features |

| Ortho-Substituted Nitroarenes | Nitration of substituted benzenes | Provides the nitro group on the aromatic ring. |

| Ortho-Substituted Phenylhydrazines | Reduction of nitroarenes followed by diazotization and reduction | Key precursors for Fischer indole synthesis. |

| Substituted Anilines | Reduction of nitroarenes | Versatile intermediates for various indole syntheses. |

Transformation of Indolines to Indoles

The conversion of an indoline core to an indole is a crucial dehydrogenation step in various indole syntheses. This aromatization can be achieved through several methods, including the use of transition-metal catalysts. For instance, palladium-catalyzed dehydrogenation of indolines provides an effective route to the corresponding indoles. nih.gov A notable strategy involves the reduction of indoles to indolines, followed by directed C-H functionalization at the C7 position, and subsequent reoxidation to the indole structure to yield C7-functionalized indoles. acs.org This approach has been widely explored for various functionalizations, including alkenylation, alkylation, and arylation, using different metal systems. acs.org

Furthermore, air and moisture-stable manganese catalysts have been employed for the regioselective dehydrogenative alkylation of indolines, offering access to either C3- or N-alkylated indoles depending on the solvent used. organic-chemistry.org Another approach utilizes a transition-metal/quinone complex as a catalyst for the aerobic dehydrogenation of 3° indolines to the corresponding indoles. organic-chemistry.org Copper-catalyzed dehydrogenation of indolines using molecular oxygen as the oxidant has also been reported, which can be performed at room temperature in the presence of TEMPO as an additive. organic-chemistry.org

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. The synthesis of indole derivatives, including precursors to this compound, has significantly benefited from these approaches.

Metal-Catalyzed Functionalization and Cyclization Reactions (e.g., Palladium-catalyzed C-H activation)

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the synthesis and functionalization of indoles. rsc.orgmdpi.com Palladium-catalyzed C-H activation offers a direct and atom-economical way to introduce functional groups onto the indole nucleus. bohrium.comresearchgate.net This strategy has been applied to achieve site-selective functionalization at various positions of the indole ring, including the less accessible C4–C7 positions on the benzenoid ring. rsc.org

Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been shown to be an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comunina.it The reaction proceeds via the oxidative insertion of Pd to an aryl iodide and subsequent vinyl C-H activation to form a palladacycle intermediate, which is then bisaminated to give the indole product. nih.gov Another palladium-catalyzed approach involves the sequential C-H activation and amination of vinyl bromides with diaziridinone to produce a wide variety of aryl-substituted indoles. acs.org

The alkenylation of indoles can be achieved through palladium-catalyzed C-H activation, where an electrophilic palladation is a key step. beilstein-journals.org This method provides a convenient route to 3-alkenyl-substituted indoles. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Catalyst/Reagents | Product | Reference |

| Intramolecular Oxidative Coupling | Pd(OAc)₂, Cu(OAc)₂ | 2-Methyl-1H-indole-3-carboxylates | mdpi.comunina.it |

| Sequential C-H Activation/Amination | PdBr₂, CyPPh₂ | Aryl-substituted indoles | acs.org |

| Alkenylation | Pd(OAc)₂, 1,4-benzoquinone | 3-Alkenyl-substituted indoles | beilstein-journals.org |

| Dual C-H Functionalization | Pd(OAc)₂ | Fluorinated isocryptolepine analogues | acs.org |

This table provides a selection of palladium-catalyzed reactions for indole synthesis, highlighting the versatility of this approach.

Application of Ionic Liquids and Solvent-Free Conditions

In the quest for greener synthetic methods, ionic liquids (ILs) and solvent-free conditions have emerged as valuable alternatives to traditional volatile organic solvents. researchgate.netmdpi.com Ionic liquids have been successfully employed as catalysts and reusable media for the Fischer indole synthesis, a classic method for preparing indoles. researchgate.nettandfonline.comrsc.org Brønsted acidic ionic liquids, such as those with sulfonic acid functionalities, have been shown to be effective catalysts for the synthesis of indole derivatives, often under solvent-free conditions at room temperature. rsc.orgcdnsciencepub.com These catalysts can often be reused multiple times without a significant loss of activity. cdnsciencepub.com

Solvent-free 1,3-dipolar cycloadditions of nitrones have also been developed as a sustainable method for synthesizing heterocyclic compounds, which can be precursors for more complex molecules. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner products. nih.govtandfonline.com This technology has been successfully applied to various indole syntheses, including the Fischer indole synthesis. nih.govwikipedia.org

Microwave irradiation has been used to optimize the palladium-catalyzed intramolecular oxidative coupling of enamines to produce indole derivatives, resulting in excellent yields and high regioselectivity in significantly reduced reaction times. mdpi.comunina.it Furthermore, microwave-assisted regioselective synthesis of 3-functionalized indole derivatives has been achieved through a three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds. acs.org This protocol is notable for its short reaction times, simplicity, and metal-free nature. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The nitration and carboxylation of the indole ring are key steps in the synthesis of this compound.

Reaction Mechanism Studies of Nitration and Carboxylation Processes

Nitration: The nitration of indoles is a classic electrophilic aromatic substitution. However, the use of strong acids can lead to polymerization of the indole ring. bhu.ac.in Therefore, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are often preferred. bhu.ac.in A recent study has detailed a non-acidic and non-metallic method for the regioselective nitration of indoles at the 3-position using ammonium tetramethylnitrate and trifluoroacetic anhydride. rsc.orgnih.gov The proposed mechanism involves the in-situ formation of trifluoroacetyl nitrate, which acts as the electrophilic nitrating agent. rsc.orgnih.gov This species then reacts with the N-protected indole through a four-membered ring transition state to yield the 3-nitroindole. rsc.org

The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgpharmaguideline.com The mechanism involves the addition of the Grignard reagent to the nitroarene, followed by the formation of a nitrosoarene intermediate. wikipedia.org A subsequent nih.govnih.gov-sigmatropic rearrangement is a key step in the formation of the indole ring. wikipedia.org

Carboxylation: The direct carboxylation of indoles with carbon dioxide is a highly desirable transformation. A base-mediated protocol for the direct carboxylation of unprotected indole derivatives at the C-3 position using an atmospheric pressure of CO2 has been developed. acs.org The choice and excess of the base were found to be crucial for achieving high yields of indole-3-carboxylic acids. acs.org While the initial hypothesis involved transition-metal catalysis, it was discovered that the reaction could proceed efficiently without a metal catalyst. acs.org

Computational and Theoretical Investigations of 7 Nitro 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Distribution

The presence of the electron-withdrawing nitro group (-NO2) at the 7-position and the carboxylic acid group (-COOH) at the 3-position significantly influences the electronic properties of the indole (B1671886) ring. DFT calculations would likely reveal a notable polarization of the electron density. The nitrogen and oxygen atoms of the nitro and carboxylic acid groups would exhibit high electron density, rendering them susceptible to electrophilic attack. Conversely, the aromatic ring would be relatively electron-deficient.

The molecular electrostatic potential (MEP) map, a visual representation of the charge distribution, would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxyl groups, indicating their role as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the N-H proton and the carboxylic acid proton, highlighting their potential as hydrogen bond donors.

Ab Initio Methods for Geometry Optimization and Thermochemistry

Ab initio methods, which are based on first principles without the use of empirical parameters, are employed for high-accuracy calculations of molecular geometry and thermochemical data. For 7-Nitro-1H-indole-3-carboxylic acid, geometry optimization using methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a precise three-dimensional structure.

These calculations would yield key thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy. This data is essential for understanding the molecule's stability and its behavior in chemical reactions. A workflow for such an analysis would typically involve an initial conformational search using a less computationally intensive method, followed by re-optimization of the most stable conformers at a higher level of theory to obtain accurate thermochemical data nih.gov.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

For this compound, the HOMO is expected to be localized primarily on the indole ring, which is the most electron-rich part of the molecule despite the electron-withdrawing substituents. The LUMO, on the other hand, would likely be centered on the nitro group, given its strong electron-accepting nature.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the nitro group is expected to lower the LUMO energy significantly, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole-3-carboxylic acid, thereby increasing its reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the hypothetical data table below.

| Reactivity Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 3.0 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 5.75 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.18 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 6.01 | Propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Exploration of Stable Conformations and Tautomeric Forms

This compound can exist in different spatial arrangements (conformations) due to the rotation around the C3-C(OOH) single bond. The orientation of the carboxylic acid group relative to the indole ring can lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformers.

Furthermore, the molecule can exist in different tautomeric forms. The indole N-H proton can potentially migrate to one of the oxygen atoms of the nitro group or the carboxylic acid group. While the 1H-indole tautomer is generally the most stable for indole derivatives, the presence of the nitro and carboxylic acid groups could influence the relative energies of other tautomers. A thorough computational study would explore the potential energy surface to identify all stable conformers and tautomers and their relative populations at a given temperature.

Molecular Dynamics Simulations for Conformational Sampling (e.g., Solvent Effects)

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation of this compound, particularly in a solvent like water, would reveal how the solvent molecules interact with the solute and influence its conformation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)) and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to obtain the isotropic shielding values. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

For the indole ring system, the introduction of a nitro group at the C7 position is expected to significantly influence the electron density distribution. This would cause downfield shifts for nearby protons, particularly H-6 and H-1 (the indole N-H). The carboxylic acid group at C3 would similarly affect the chemical shifts of protons in its vicinity. Comparing calculated shifts with experimental data helps confirm the structure and assign specific resonances. While experimental NMR data for the parent indole-3-carboxylic acid is available, specific computational predictions for the 7-nitro derivative would provide a more precise theoretical benchmark. spectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical Analysis of this compound (Note: This table is illustrative of expected results from a computational study and is not based on published experimental data for this specific compound.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H1 (N-H) | > 11.0 |

| H2 | ~8.3 |

| H4 | ~8.0 |

| H5 | ~7.4 |

| H6 | ~8.1 |

Theoretical vibrational analysis using computational methods can predict the infrared (IR) and Raman active frequencies of this compound. These calculations are typically performed on the optimized molecular geometry using methods like DFT (e.g., B3LYP/6-31G**). The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

In a study on the related molecule 1H-indole-3-acetic acid, researchers used DFT calculations to analyze its conformational properties and assign vibrational spectra. unlp.edu.ar For this compound, such calculations would predict characteristic vibrational modes, including:

O-H stretching from the carboxylic acid group, typically appearing as a broad band in the IR spectrum.

N-H stretching of the indole ring.

C=O stretching of the carbonyl group.

Asymmetric and symmetric stretching of the nitro group (NO₂), which are strong IR absorbers.

Various C-H and C-C stretching and bending modes for the aromatic rings.

Theoretical studies on dimeric species of indole-3-acetic acid have shown that intermolecular hydrogen bonding significantly affects the vibrational frequencies, particularly the carbonyl stretching mode. unlp.edu.ar Similar investigations for this compound would be crucial for understanding its solid-state structure.

Table 2: Key Predicted Vibrational Frequencies for this compound (Note: This table is illustrative, based on known functional group frequencies and computational studies of similar molecules.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) |

| Indole | N-H stretch | ~3400 |

| Carbonyl | C=O stretch | 1720-1680 |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1500 |

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. This allows for the identification of the principal chromophores within the molecule.

For this compound, the primary chromophore is the nitro-substituted indole ring. The presence of the electron-withdrawing nitro group and the carboxylic acid group, both conjugated with the indole system, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent indole-3-carboxylic acid. Experimental data for indole-3-carboxylic acid shows a characteristic maximum at 278 nm. researchgate.net TD-DFT calculations would not only predict the λ_max values for the 7-nitro derivative but also identify the specific molecular orbitals (e.g., HOMO to LUMO transitions) responsible for these absorptions.

Theoretical Studies of Non-Covalent Interactions and Supramolecular Assembly Potential

Computational chemistry is invaluable for exploring the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures like crystals.

The crystal structure of this compound is determined by a network of non-covalent interactions, with hydrogen bonds being particularly dominant. The molecule possesses key functional groups capable of forming strong hydrogen bonds:

The carboxylic acid group, which can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O and C-OH oxygens). Carboxylic acids frequently form strong head-to-head dimers.

The indole N-H group, which is an effective hydrogen bond donor.

The nitro group, whose oxygen atoms are potent hydrogen bond acceptors.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Beyond self-assembly in crystals, theoretical studies can explore the potential of this compound to act as a host or guest molecule in non-biological contexts.

Computational modeling can be used to predict the binding affinity and geometry of this molecule with other small molecules or ions. For instance, the combination of the π-electron-rich indole system and the electron-withdrawing nitro and carboxyl groups could allow for interactions with electron-rich or electron-poor aromatic guests through π-π stacking. Furthermore, the hydrogen bonding capabilities could be harnessed for the selective recognition of molecules with complementary functional groups. Research into macrocycles derived from aromatic amino acids has demonstrated the use of DFT calculations to understand conformational changes and the potential for guest recognition, providing a framework for how such studies could be applied to the title compound. acs.org

Advanced Spectroscopic and Structural Analysis of 7 Nitro 1h Indole 3 Carboxylic Acid and Its Synthetic Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 7-Nitro-1H-indole-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its proton and carbon framework.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its aromatic and heterocyclic protons. The electron-withdrawing nature of the nitro group at the C7 position and the carboxylic acid at the C3 position significantly influences the chemical shifts. The acidic proton of the carboxylic acid is anticipated to appear far downfield, typically in the 10–12 ppm region, a characteristic signal for carboxylic acids. researchgate.net The indole (B1671886) N-H proton also appears as a broad singlet at a downfield chemical shift.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6) would exhibit chemical shifts and coupling patterns dependent on the strong deshielding and anisotropic effects of the adjacent nitro group. For instance, in related nitroindole derivatives, protons ortho and para to the nitro group are shifted downfield. nih.govnih.gov The proton at the C2 position is expected to be a singlet in the aromatic region.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-190 ppm range. oregonstate.edu The carbons of the indole ring will have their chemical shifts influenced by the substituents. The C7 carbon, directly attached to the nitro group, would be significantly deshielded.

To illustrate the expected values, the table below presents typical ¹H and ¹³C NMR chemical shifts for the parent compound, Indole-3-carboxylic acid, which serves as a foundational reference. The presence of the C7-nitro group in the title compound would further shift the signals of C7, C6, and C5 to lower fields.

Predicted ¹H and ¹³C NMR Chemical Shifts for Indole-3-carboxylic Acid

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~11.5 (br s) | - |

| 2 | ~8.1 (s) | ~128 |

| 3 | - | ~110 |

| 4 | ~8.1 (d) | ~122 |

| 5 | ~7.2 (t) | ~123 |

| 6 | ~7.2 (t) | ~121 |

| 7 | ~7.5 (d) | ~112 |

| 3-COOH | ~12.0 (br s) | ~168 |

| 3a | - | ~125 |

| 7a | - | ~137 |

Data is estimated based on typical values for indole derivatives and may vary with solvent and concentration. hmdb.cachemicalbook.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, helping to identify adjacent protons, such as those in the H4-H5-H6 spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like C3, C3a, C7, and C7a) by correlating them with nearby protons. For example, the H2 proton would show an HMBC correlation to C3, C3a, and C4.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different forms. jeol.com Each polymorph, having a unique crystal lattice and molecular arrangement, will typically yield a distinct ssNMR spectrum.

For this compound, which possesses strong hydrogen bond donors (N-H, COOH) and acceptors (C=O, NO₂), polymorphism is highly probable. Studies on other indole derivatives, such as indomethacin, have demonstrated that ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR can clearly differentiate between polymorphs. jeol.comnih.gov The chemical shifts in ssNMR are highly sensitive to the local electronic environment, including intermolecular interactions like hydrogen bonding. Different hydrogen bonding patterns in various polymorphs will result in measurably different chemical shifts for the involved carbon and proton nuclei. nih.gov This allows for the identification and quantification of different polymorphic forms in a bulk sample.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted rotation around bonds. In this compound, a potential dynamic process is the restricted rotation around the C3-C(OOH) single bond.

By acquiring NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. Similar studies on related systems, like indolizine-2-carboxamides, have successfully used variable-temperature NMR to quantify rotational barriers around the N-CO bond. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction (SCXRD). This technique yields a precise 3D model of the molecule. sevenstarpharm.com

Based on the crystal structures of related indole carboxylic acids, it is highly anticipated that this compound would form centrosymmetric dimers in the solid state. mdpi.comuniversite-paris-saclay.fr These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules (an R²₂(8) graph set motif). Furthermore, the indole N-H group and the nitro group can participate in additional intermolecular hydrogen bonds, creating extended networks that stabilize the crystal packing. mdpi.com

The analysis would provide precise measurements of all bond lengths and angles. The geometry of the indole ring and the planarity of the nitro and carboxylic acid groups relative to the ring system would be determined. The table below lists representative bond lengths from a related crystal structure to illustrate the type of data obtained.

Representative Bond Lengths from Indole-based Crystal Structures

| Bond | Typical Length (Å) |

|---|---|

| N1–C2 | ~1.37 |

| C2–C3 | ~1.38 |

| C3–C3a | ~1.44 |

| C3-C(OOH) | ~1.48 |

| C=O | ~1.22 |

| C–OH | ~1.31 |

| C7–N(O₂) | ~1.47 |

Data derived from published crystal structures of related indole derivatives. mdpi.comacs.org

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. universite-paris-saclay.friucr.org It serves as a fingerprint for a specific crystalline phase. The PXRD pattern of a microcrystalline sample of this compound would be recorded and compared to the pattern simulated from its single-crystal X-ray data. A match between the experimental and simulated patterns confirms the phase identity and purity of the bulk sample.

PXRD is also crucial for studying polymorphism. Each polymorphic form will produce a unique diffraction pattern. Therefore, PXRD can be used to identify which form is present, to screen for new polymorphs under different crystallization conditions, and to detect phase transformations upon stimuli like heating. Variable-temperature PXRD (VT-PXRD) can be employed to monitor these transformations in situ, providing information on the thermal stability of different crystalline phases. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Nitro and Carboxylic Acid Groups

The IR and Raman spectra of this compound are expected to be dominated by the vibrational signatures of its key functional groups. The nitro group (NO₂) exhibits two prominent stretching vibrations: a symmetric stretch typically appearing in the range of 1390-1300 cm⁻¹ and an asymmetric stretch observed at a higher frequency, between 1560-1500 cm⁻¹.

The carboxylic acid group (-COOH) presents several characteristic bands. The most notable is the carbonyl (C=O) stretching vibration, which for a carboxylic acid dimer, typically appears in the region of 1720-1680 cm⁻¹. The hydroxyl (O-H) stretch is also a key feature, usually observed as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. Additionally, in-plane and out-of-plane O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 960-900 cm⁻¹, respectively.

The indole ring itself will contribute a series of complex vibrations, including C-H, C-N, and C-C stretching and bending modes, which would be influenced by the substituents. For instance, the N-H stretching vibration of the indole ring is expected around 3500-3300 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1500 |

| Symmetric Stretch | 1390-1300 | |

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 3300-2500 (broad) |

| C=O Stretch (Dimer) | 1720-1680 | |

| C-O Stretch | 1320-1210 | |

| O-H Bend (in-plane) | 1440-1395 | |

| O-H Bend (out-of-plane) | 960-900 | |

| Indole Ring | N-H Stretch | 3500-3300 |

Elucidation of Intermolecular Interactions (e.g., Dimers, Hydrogen Bonds)

The presence and nature of intermolecular interactions, particularly hydrogen bonds, can be effectively studied using vibrational spectroscopy. Carboxylic acids in the solid state or in concentrated nonpolar solutions typically exist as hydrogen-bonded dimers. This dimerization significantly lowers the C=O stretching frequency (to ~1710 cm⁻¹) and broadens the O-H stretching band, as mentioned earlier.

In this compound, in addition to the carboxylic acid dimerization, hydrogen bonding can also occur between the indole N-H group and the nitro group or the carboxylic acid group of a neighboring molecule. These interactions would lead to shifts and broadening of the N-H stretching and bending vibrations. Temperature-dependent or concentration-dependent IR studies can help in distinguishing between intramolecular and intermolecular hydrogen bonding. Theoretical studies on related molecules like 1H-indole-3-acetic acid have shown that dimeric forms are energetically favorable. nist.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for C₉H₆N₂O₄ is 206.0328. HRMS measurements would be expected to confirm this with high accuracy, typically within a few parts per million (ppm). For instance, studies on related indole derivatives have utilized HRMS to confirm their structures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the connectivity of the molecule. For this compound, several fragmentation pathways can be predicted.

A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). uni.lu The loss of water (H₂O, 18 Da) is also a possibility. The nitro group can fragment through the loss of •NO (30 Da) or •NO₂ (46 Da). For the parent compound, indole-3-carboxylic acid, characteristic fragments are observed at m/z 144 (loss of OH) and m/z 116 (loss of COOH). uni.lu The fragmentation of hydroxyindole-3-carboxylic acids has also been studied, showing that the initial loss of •OH is a major pathway for several isomers. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ ion)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 205.0255 | 188.0229 | OH |

| 205.0255 | 161.0307 | CO₂ |

| 205.0255 | 159.0147 | NO₂ |

| 161.0307 | 133.0358 | CO |

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is chromophoric, typically showing absorption bands around 220 nm and 280 nm. The presence of the nitro and carboxylic acid groups, which are auxochromes, will influence the position and intensity of these bands. For indole-3-carboxylic acid, absorption maxima are observed around 278 nm. epa.gov The nitro group, being a strong electron-withdrawing group, is expected to cause a red shift (bathochromic shift) of the absorption bands into the longer wavelength region. Studies on 4-nitro-1H-indole-carboxaldehyde have shown absorption peaks that are validated by theoretical calculations. nist.gov

Fluorescence spectroscopy can also be a valuable tool. While some indole derivatives are known to be fluorescent, the presence of a nitro group often quenches fluorescence due to efficient intersystem crossing. bldpharm.com Therefore, this compound is expected to exhibit weak or no fluorescence. Studies on coumarin-3-carboxylic acid and its hydroxylated derivative have demonstrated the utility of fluorescence in detecting reaction products. researchgate.net

Chromophoric Properties and Electronic Transitions

The chromophoric nature of this compound is dominated by the π-electron system of the indole nucleus, which is significantly perturbed by the electron-withdrawing nitro group (-NO2) and the carboxylic acid group (-COOH). This substitution pattern gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

Derivatives of 7-nitroindole (B1294693), such as 1-acyl-7-nitroindolines, serve as valuable models for understanding these electronic properties. These compounds are instrumental as photoactivated protecting groups, enabling the rapid release of carboxylates in aqueous solutions. researchgate.netnih.gov The photolytic activity of N-acyl-7-nitroindolines highlights their utility as "caged" compounds for the light-induced release of biologically active molecules. nih.gov

The electronic transitions of these molecules are complex. Upon absorption of light, the molecule is promoted to an excited state. Laser flash photolysis studies on 1-acyl-7-nitroindolines in a completely aqueous environment have identified a transient species with a maximum absorption (λmax) at 450 nm, which appears within the 20-nanosecond laser pulse. researchgate.netnih.gov This transient is believed to be a critical intermediate in the photorelease mechanism. researchgate.netnih.gov

The photolysis of derivatives like 5-bromo-7-nitroindoline-S-ethylthiocarbamate can be initiated by both one-photon absorption at 350 nm and two-photon absorption at 710 nm. nih.gov This demonstrates the accessibility of excited states through different excitation pathways. The subsequent photolysis leads to the formation of 5-bromo-7-nitrosoindoline, which can exist in equilibrium with its dimeric forms. nih.gov

Photophysical Studies (e.g., Quenching, Solvent Effects on Spectra)

The photophysical behavior of this compound and its derivatives is intricately linked to their molecular structure and the surrounding environment. Key aspects of their photophysics include fluorescence quenching and pronounced solvent effects on their spectra.

Fluorescence Quenching:

Fluorescence quenching, the process where the fluorescence intensity of a substance is decreased by various interactions, is a notable characteristic of nitroaromatic compounds. While specific quenching studies on this compound are not extensively detailed in the provided context, the behavior of related nitroaromatic compounds offers valuable insights. For instance, the fluorescence of certain molecules can be efficiently quenched by nitroaromatics through charge transfer interactions. nih.gov

In the case of 7-nitroindoline (B34716) derivatives, such as the fluorescent N-acyl-7-nitroindolines and 7-nitroindoline-S-thiocarbamates, the photodecomposition process itself leads to the formation of non-fluorescent products, resulting in a decrease in fluorescence. acs.org This fluorescence decay can be utilized to monitor the photolytic process, including confirming the occurrence of a two-photon absorption event. acs.org

Solvent Effects on Spectra:

The polarity of the solvent can significantly influence the position and intensity of absorption and emission bands of polar molecules like this compound. Studies on 1-acyl-7-nitroindolines have revealed that the mechanism of photorelease of carboxylic acids is highly dependent on the water content in the solvent system (H2O-CH3CN). researchgate.netnih.gov

In solutions with a high water concentration, the predominant reaction pathway involves an intramolecular redox reaction that releases the carboxylic acid and 7-nitrosoindole. researchgate.netnih.gov Conversely, in solutions with low water content, the hydrolysis of a key intermediate proceeds through a standard addition-elimination mechanism. researchgate.netnih.gov This demonstrates a clear solvent-dependent modulation of the photophysical and photochemical pathways.

The table below summarizes the key photophysical and spectroscopic data for derivatives of 7-nitroindole.

| Compound/Derivative | Spectroscopic/Photophysical Property | Wavelength (nm) | Observation | Reference |

|---|---|---|---|---|

| 1-Acyl-7-nitroindolines | Transient Absorption (λmax) | 450 | Observed in laser flash photolysis in aqueous medium. | researchgate.netnih.gov |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | One-Photon Photolysis | 350 | Initiates photodecomposition. | nih.gov |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | Two-Photon Photolysis | 710 | Initiates photodecomposition via two-photon absorption. | nih.gov |

Derivatization Strategies and Structure Property Relationships of 7 Nitro 1h Indole 3 Carboxylic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position of the indole (B1671886) ring is a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and alcohols, or its complete removal through decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group into esters or amides is a fundamental strategy to modify the compound's polarity, solubility, and biological interactions.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used as the solvent. libretexts.org The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com Subsequent dehydration yields the final ester product. masterorganicchemistry.combyjus.com For example, the reaction of 7-Nitro-1H-indole-3-carboxylic acid with methanol (B129727) would yield this compound methyl ester. sigmaaldrich.com

Amidation: Direct amidation involves the reaction of the carboxylic acid with an amine. This reaction is often more challenging than esterification because amines are basic and can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, coupling agents or activation of the carboxylic acid are typically required. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amide synthesis from carboxylic acids and amines under relatively mild conditions. acs.org Other methods involve the use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. libretexts.orgorganic-chemistry.org

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), heat | Corresponding Ester (e.g., this compound methyl ester) |

| Amidation | Primary or Secondary Amine | Coupling agent (e.g., HBTU) or Boron reagent (e.g., B(OCH₂CF₃)₃) | Corresponding Amide |

Reduction of the Carboxylic Acid to Alcohol or Aldehyde

Reduction of the carboxylic acid group can yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. A significant challenge in the context of this compound is achieving selective reduction of the carboxyl group without affecting the nitro group.

Reduction to Alcohol: Carboxylic acids are resistant to reduction by mild reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for their conversion to primary alcohols. chemistrysteps.comchemguide.co.uk The reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk The mechanism involves the deprotonation of the acid, followed by multiple hydride transfers from the aluminohydride complex. chemistrysteps.comyoutube.com Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for reducing carboxylic acids to alcohols and may offer better selectivity in the presence of other reducible functional groups like nitro groups. chemistrysteps.comresearchgate.net

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. chemguide.co.uk Therefore, over-reduction to the primary alcohol is common. reddit.com To achieve this transformation, a two-step process is often employed. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an ester. quora.com This intermediate can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction. reddit.comchemistrysteps.com

| Target Product | Reagent | Notes |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Strong, non-selective reducing agent; reacts violently with water. chemguide.co.uk |

| Primary Alcohol | Borane (BH₃·THF) | More selective than LiAlH₄; can often reduce carboxylic acids in the presence of nitro groups. researchgate.net |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Requires prior conversion of the carboxylic acid to an ester or acid chloride and low temperatures. reddit.com |

Decarboxylation Reactions and Their Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For indole-3-carboxylic acids, this reaction usually proceeds via an acid-catalyzed electrophilic substitution mechanism. The high electron density at the C3 position of the indole ring facilitates this process.

The mechanism for the acid-catalyzed decarboxylation involves the protonation of the C3 position of the indole ring, which is the most nucleophilic site. This generates a zwitterionic intermediate. The subsequent loss of carbon dioxide from this intermediate is the rate-determining step, leading to the formation of the corresponding indole (in this case, 7-nitroindole). nih.gov The reaction can be carried out under various conditions, including heating in the presence of an acid or using specific base-catalyzed systems. researchgate.net Studies on indole-3-carboxylic acids have shown that the reaction rate is dependent on the acidity of the medium. nih.gov

Transformations Involving the Nitro Group

The electron-withdrawing nitro group at the 7-position significantly influences the electronic properties of the indole ring and serves as a key functional group for further derivatization, most notably through reduction.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The reduction of the aromatic nitro group is a well-established transformation that can lead to various nitrogen-containing functionalities, with the primary amino group being the most common product. wikipedia.org

Reduction to Amino Group: The conversion of the nitro group to a primary amine (aniline derivative) is a crucial step in many synthetic pathways. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is often highly efficient but can sometimes lead to the reduction of other functional groups if not carefully controlled.

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. wikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas.

Reduction to Other Nitrogen Functionalities: Under controlled conditions, the reduction of a nitro group can be stopped at intermediate stages to yield other functionalities. For example, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine. wikipedia.orgmdpi.com

| Reagent/System | Product | Key Features |

|---|---|---|

| H₂ / Pd/C | Amine | Clean, high yield; potential for over-reduction of other groups. commonorganicchemistry.com |

| Fe / HCl | Amine | Classic, inexpensive method. commonorganicchemistry.com |

| SnCl₂ / HCl | Amine | Mild conditions, good for substrates with other reducible groups. wikipedia.org |

| Zn / NH₄Cl | Hydroxylamine (B1172632) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

Selective Reactions at the Nitro Group in the Presence of Other Functionalities

Achieving selectivity is paramount when multiple reducible functional groups, such as a nitro group and a carboxylic acid, are present in the same molecule. The choice of reducing agent determines the outcome.

To selectively reduce the nitro group in this compound to an amino group while leaving the carboxylic acid intact, reagents that are chemoselective for the nitro group are required. Catalytic hydrogenation (e.g., H₂/Pd-C) under neutral conditions is often effective, as carboxylic acids are generally stable to these conditions. stackexchange.com Metal-acid systems like SnCl₂ in HCl or Fe in acetic acid are also known to selectively reduce aromatic nitro groups in the presence of carboxylic acids. commonorganicchemistry.com Conversely, to reduce the carboxylic acid without affecting the nitro group, borane (BH₃·THF) is often the reagent of choice, as it is known to be highly selective for carboxylic acids over nitro groups. researchgate.net Strong, less selective reagents like LiAlH₄ would likely reduce both functionalities.

Substitutions and Functionalizations on the Indole Ring System

The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies primarily focus on substitutions at the indole nitrogen and functionalization of various positions on the pyrrole (B145914) and benzene (B151609) rings, enabling the systematic modulation of the molecule's properties.

N-Substitution Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring is a key site for derivatization. The N-H proton is slightly acidic and can be removed by a base to generate a nucleophilic anion, which can then react with various electrophiles. researchgate.net This allows for the introduction of a wide array of substituents at the N1 position.

Common N-substitution strategies applicable to the this compound core include:

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper-catalyzed Ullmann-type coupling reactions. acs.org This involves reacting the indole with an aryl halide in the presence of a copper(I) catalyst and a base. acs.org

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) leads to the formation of N-acyl derivatives.

These reactions are generally robust, though the presence of the electron-withdrawing nitro and carboxylic acid groups can influence the reactivity of the indole nitrogen. For instance, the synthesis of N-substituted indole-3-carboxylic acid derivatives has been efficiently achieved via copper(I)-catalyzed intramolecular amination under mild conditions. acs.org

| Reaction Type | Typical Reagents | Resulting N1-Substituent | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) |

| N-Arylation | Aryl Halide (Ar-X) | Aryl (Ar) | Cu(I) catalyst, Base (e.g., K3PO4), Solvent (e.g., DMF) |

| N-Acylation | Acyl Chloride (RCOCl) | Acyl (RCO) | Base (e.g., Pyridine) |

Functionalization at C2, C4, C5, and C6 Positions

Functionalization of the carbon atoms of the indole ring is more complex due to the inherent reactivity patterns of the heterocyclic system. The C3 position is typically the most reactive towards electrophilic substitution. researchgate.net However, in this compound, this position is already substituted. Consequently, reactions are directed to other positions, with C2 being the next most activated site within the pyrrole ring. researchgate.netchim.it Functionalization of the benzenoid C4, C5, and C6 positions is significantly more challenging due to their lower intrinsic reactivity. chim.itnih.gov

Modern synthetic strategies to achieve regioselective functionalization include:

C2-Functionalization: With the C3 position blocked, electrophilic substitution reactions, such as halogenation or nitration, may occur at the C2 position. researchgate.net Palladium-catalyzed cross-coupling reactions can also be employed to introduce substituents at C2. chim.it

C4, C5, and C6 Functionalization: Accessing these positions often requires advanced techniques such as transition-metal-catalyzed C-H activation. nih.govnih.gov These methods rely on the use of a directing group, often installed at the N1 position, to steer the metal catalyst to a specific C-H bond on the benzene ring. nih.govnih.gov For example, specific directing groups can facilitate arylation at the C4, C5, C6, and C7 positions. nih.gov Metal-free, Brønsted acid-catalyzed methods have also been developed for the selective functionalization of the C6 position in certain 2,3-disubstituted indoles. frontiersin.orgrsc.org The electron-withdrawing nitro group at C7 significantly influences the electronic properties of the benzene ring, which must be considered when planning synthetic routes.

| Position | Inherent Reactivity | Common Functionalization Strategy | Notes |

|---|---|---|---|

| C2 | Moderately high (activated by nitrogen) | Electrophilic substitution (when C3 is blocked), Pd-catalyzed reactions | The most likely site for substitution after C3. |

| C4 | Low | Directed C-H activation | Requires a directing group, often at N1 or C3. nih.gov |

| C5 | Low | Directed C-H activation | Functionalization is challenging and strategy-dependent. nih.gov |

| C6 | Low | Directed C-H activation, Brønsted acid catalysis | Remote functionalization is difficult but achievable with specific methods. frontiersin.orgrsc.org |

Influence of Structural Modifications on Physicochemical Parameters

Modifying the chemical structure of this compound through derivatization has a profound impact on its physicochemical properties. These changes are critical for tailoring the molecule for specific applications.

Acidity and Basicity (pKa) Studies of Derivatives

The acidity of this compound derivatives is determined by two primary functional groups: the carboxylic acid (-COOH) and the indole N-H proton.

Carboxylic Acid pKa: The -COOH group is the most acidic site. Its pKa is influenced by substituents on the indole ring. The strong electron-withdrawing effect of the 7-nitro group increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted indole-3-carboxylic acid. Further introduction of electron-withdrawing groups on the ring would lower the pKa further, while electron-donating groups would have the opposite effect.

Indole N-H pKa: The indole N-H is a very weak acid. Studies on related compounds have determined the pKa of 7-nitroindole (B1294693) in acetonitrile (B52724) to be 30.12. acs.org This value is significantly lower (more acidic) than that of unsubstituted indole (pKa = 32.78 in acetonitrile), again demonstrating the powerful acidifying effect of the nitro group. acs.org Derivatization at other positions on the ring would modulate this N-H acidity in a predictable manner based on the electronic effects of the new substituents.

| Compound | Functional Group | Measured pKa (in Acetonitrile) | Influence of Substituent |

|---|---|---|---|

| Indole | N-H | 32.78 | Reference |

| 7-Nitroindole | N-H | 30.12 | The electron-withdrawing -NO2 group increases acidity (lowers pKa). acs.org |

| Generic Derivative | -COOH | Not Measured | Acidity is increased by electron-withdrawing groups and decreased by electron-donating groups. |

Solvent Interaction Studies and Solubility Parameters

The solubility of this compound and its derivatives is governed by their ability to interact with solvent molecules. The parent compound possesses both hydrogen bond donor (N-H, -COOH) and acceptor (-NO2, C=O) sites, suggesting a preference for polar, protic solvents like alcohols and water.

Structural modifications can significantly alter solubility:

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes a key hydrogen bond donor site, which typically decreases solubility in water but increases solubility in less polar organic solvents like ethyl acetate (B1210297) or dichloromethane.

N-Alkylation: Replacing the indole N-H proton with an alkyl chain also eliminates a hydrogen bond donor site, reducing polarity and increasing lipophilicity. This generally leads to lower solubility in polar protic solvents and higher solubility in nonpolar solvents.

Introduction of Polar Groups: Adding polar functional groups (e.g., -OH, -NH2) at other ring positions would be expected to enhance solubility in polar solvents.

| Structural Modification | Effect on Hydrogen Bonding | Expected Change in Solubility (Polar Solvents) | Expected Change in Solubility (Nonpolar Solvents) |

|---|---|---|---|

| Esterification of -COOH | Removes one H-bond donor | Decrease | Increase |

| N-Alkylation | Removes one H-bond donor | Decrease | Increase |

| Introduction of -OH group | Adds H-bond donor/acceptor | Increase | Decrease |

Thermal Stability and Degradation Pathways of Derivatives

The thermal stability of this compound derivatives is dictated by the strength of the bonds within the molecule and the presence of thermally labile functional groups.

Potential degradation pathways upon heating include:

Decarboxylation: Carboxylic acids, particularly those attached to aromatic systems, can undergo decarboxylation (loss of CO2) at elevated temperatures. researchgate.net This would be a likely primary degradation pathway for this compound, yielding 7-nitroindole.

Nitro Group Reactions: Nitroaromatic compounds can undergo complex decomposition reactions at high temperatures, which may involve reduction or rearrangement of the nitro group.

Side-Chain Degradation: Derivatives with complex side chains introduced at the N1 or other positions would exhibit additional degradation pathways related to the specific chemistry of those chains.

The thermal stability can be altered by derivatization. For example, converting the carboxylic acid to an ester or an amide generally increases the temperature required for decomposition, as these functional groups are typically more thermally robust than a free carboxylic acid.

| Functional Group | Potential Thermal Degradation Pathway | Primary Product |

|---|---|---|

| 3-Carboxylic Acid | Decarboxylation | CO2 and corresponding 3-unsubstituted indole |

| 7-Nitro Group | Reduction/Rearrangement | Complex mixture of products |

| Ester/Amide at C3 | More stable than acid | Higher decomposition temperature |

Crystalline Behavior and Polymorphism of Derived Compounds

The study of the crystalline behavior and polymorphism of derivatives of this compound is a niche area of research. While extensive crystallographic data for the parent compound and its direct derivatives are not widely available in the public domain, general principles of crystal engineering and observations from structurally related indole derivatives can provide insights into their expected solid-state properties.

The crystalline packing of indole derivatives is significantly influenced by the presence and nature of substituents, which dictate the intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For derivatives of this compound, the nitro group at the 7-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The carboxylic acid group at the 3-position is a classic hydrogen bond donor and acceptor, capable of forming strong, directional hydrogen bonds.

Derivatization of the carboxylic acid group, for instance, into esters or amides, alters the hydrogen bonding landscape. Esterification to form derivatives like Methyl 7-nitro-1H-indole-3-carboxylate or Ethyl 7-nitro-1H-indole-3-carboxylate removes the acidic proton, thus preventing the formation of carboxylic acid dimers, a common motif in related structures. The resulting crystal packing would then be dominated by other interactions, such as C-H···O hydrogen bonds and interactions involving the nitro group.

In the case of amide derivatives, such as 7-Nitro-1H-indole-3-carboxamide , the presence of the N-H protons of the amide group provides additional hydrogen bond donors, leading to potentially complex and robust hydrogen-bonded networks. The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is significant in such compounds. Different arrangements of molecules in the crystal lattice (polymorphs) can arise from variations in crystallization conditions (e.g., solvent, temperature, cooling rate) and can lead to different physicochemical properties, such as melting point, solubility, and stability.

While specific experimental data on the polymorphism of this compound derivatives is scarce, studies on other substituted indole-carboxylic acids have demonstrated the prevalence of polymorphic forms. The interplay between the indole N-H group, the nitro group, and the derivatized carboxylic acid function creates a molecular framework prone to adopting multiple, energetically similar packing arrangements.

Further research involving systematic crystallization screening and single-crystal X-ray diffraction studies of a series of derivatives of this compound is necessary to fully elucidate their crystalline behavior and explore the existence of polymorphs. Such studies would be invaluable for understanding the structure-property relationships in this class of compounds.

Potential Non Clinical Applications and Future Research Directions of 7 Nitro 1h Indole 3 Carboxylic Acid

The unique molecular architecture of 7-Nitro-1h-indole-3-carboxylic acid, which combines an indole (B1671886) scaffold with a carboxylic acid and a nitro group, opens up a variety of potential applications in non-clinical fields. These functional groups provide sites for chemical modification and interaction, making it a versatile building block and a compound of interest for materials science and analytical chemistry.

Conclusion and Outlook

Summary of Current Academic Understanding of 7-Nitro-1H-indole-3-Carboxylic Acid

This compound is a derivative of indole (B1671886), a prominent heterocyclic scaffold found in numerous biologically active compounds. researchgate.net Its structure is characterized by an indole ring system substituted with a nitro group at the 7-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

The synthesis of this compound and its derivatives has been a subject of interest. One notable method involves the nitration of a 1-acylindoline-2-sulfonic acid alkali metal salt with acetyl nitrate (B79036), followed by hydrolysis. google.com This process has been shown to selectively yield the 7-nitroindole (B1294693) derivative. google.com The related compound, 7-nitro-1H-indole-3-carbaldehyde, serves as a versatile intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory and anticancer properties. chemimpex.com The aldehyde can be oxidized to the corresponding carboxylic acid.

Derivatives of indole-3-carboxylic acid have been explored for various therapeutic applications. For instance, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as potent and selective antagonists for the 5-HT2C receptor, suggesting potential applications in neurological and psychiatric disorders. nih.gov Furthermore, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. rsc.org Specifically, 7-nitro-1H-indole-2-carboxylic acid derivatives have been designed and synthesized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in diabetes. nih.gov

The chemical properties of this compound are presented in the table below:

| Property | Value |

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol chemscene.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| CAS Number | 1360891-19-5 bldpharm.com |

Identification of Knowledge Gaps and Untapped Research Areas

Despite the progress made in understanding this compound and its derivatives, several knowledge gaps and areas for future research remain.

Comprehensive Physicochemical Characterization: While the molecular formula and weight are established, detailed experimental data on its physical properties such as melting point, solubility in various solvents, and pKa values are not readily available in the public domain. A thorough characterization of these properties is crucial for its application in synthesis and for understanding its behavior in biological systems.

Exploration of Synthetic Methodologies: While some synthetic routes have been reported, there is a need to develop more efficient, scalable, and environmentally friendly methods for the synthesis of this compound. This could involve exploring novel catalysts, reaction conditions, and starting materials.

Systematic Investigation of Biological Activity: The biological activities of many indole derivatives have been extensively studied. researchgate.net However, the specific biological profile of this compound itself remains largely unexplored. A systematic screening of this compound against a wide range of biological targets could uncover novel therapeutic applications. Research into its potential as an antimicrobial, antiviral, or anticancer agent, based on the known activities of related indole compounds, would be a logical starting point.

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse library of derivatives of this compound would be highly valuable. By systematically modifying the indole core and the carboxylic acid and nitro group functionalities, it would be possible to establish clear structure-activity relationships. This would guide the rational design of more potent and selective compounds for specific biological targets.

Material Science Applications: The unique electronic properties conferred by the nitro group and the conjugated indole system suggest that this compound and its derivatives could have applications in materials science. For instance, their potential as components of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), warrants investigation.

Broader Implications for Heterocyclic Chemistry and Organic Synthesis

The study of this compound has broader implications for the fields of heterocyclic chemistry and organic synthesis.

Advancement in Indole Chemistry: Research into the synthesis and reactivity of this compound contributes to the broader understanding of indole chemistry. The directing effects of the nitro and carboxylic acid groups on electrophilic and nucleophilic substitution reactions on the indole ring are of fundamental interest and can inform the synthesis of other complex indole derivatives.

Development of Novel Synthetic Building Blocks: this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of three distinct functional groups (the indole NH, the carboxylic acid, and the nitro group) allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel scaffolds with potential biological activity.

Inspiration for Drug Discovery: The exploration of the biological activities of this compound and its derivatives can provide new leads for drug discovery programs. The indole scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound may lead to the discovery of molecules with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Nitro-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves nitration of the indole precursor. For example, nitration of 1H-indole-3-carboxylic acid can be performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C to control regioselectivity and avoid over-nitration . Optimization includes:

- Temperature control (e.g., ice baths to minimize side reactions).

- Stoichiometric adjustment of HNO₃ to favor mono-nitration.

- Post-reaction purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

- Spectroscopy :

- ¹H NMR : Confirm nitro group placement via deshielded aromatic protons (δ 8.2–8.5 ppm for H-6 and H-4) .